molecular formula C6H3BrClN3 B3092794 3-Bromo-7-chloroimidazo[1,2-b]pyridazine CAS No. 1235545-87-5

3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Cat. No.: B3092794
CAS No.: 1235545-87-5
M. Wt: 232.46 g/mol
InChI Key: OCVBJMQWYBGWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-b]pyridazine core. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with suitable reagents to introduce the desired substituents . The reaction conditions often involve the use of solvents such as ethyl acetate and catalysts like triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques like recrystallization or chromatography .

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 3-Bromoimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine

Comparison: 3-Bromo-7-chloroimidazo[1,2-b]pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different potency and selectivity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBJMQWYBGWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN2C1=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 5
Reactant of Route 5
3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Bromo-7-chloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.